(3R)-3-Amino-3-phenylpropanamide hydrochloride
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Overview
Description
(3R)-3-Amino-3-phenylpropanamide hydrochloride is a chemical compound known for its applications in various scientific fields. It is characterized by its amine and amide functional groups, which contribute to its reactivity and versatility in chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-phenylpropanamide hydrochloride typically involves the reaction of (3R)-3-Amino-3-phenylpropanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:
- Dissolving (3R)-3-Amino-3-phenylpropanamide in an appropriate solvent.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product by filtration and drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Amino-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides and amines .
Scientific Research Applications
(3R)-3-Amino-3-phenylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects includes studies on its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, ionic interactions, and hydrophobic effects. The pathways involved include modulation of enzyme activity and inhibition of specific biochemical processes .
Comparison with Similar Compounds
- ®-3-Aminopiperidine dihydrochloride
- (3S)-1-Methyl-3-piperidinamine dihydrochloride
- (3S)-3,6-Diaminohexanoic acid dihydrochloride
Comparison: (3R)-3-Amino-3-phenylpropanamide hydrochloride is unique due to its specific structural features and functional groups. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable in targeted applications. For instance, its phenyl group provides additional hydrophobic interactions, enhancing its binding affinity in biochemical assays .
Properties
Molecular Formula |
C9H13ClN2O |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1 |
InChI Key |
ACPHHKOHQJYZRF-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)N)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)N.Cl |
Origin of Product |
United States |
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